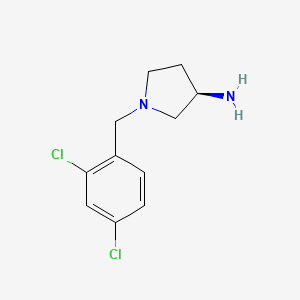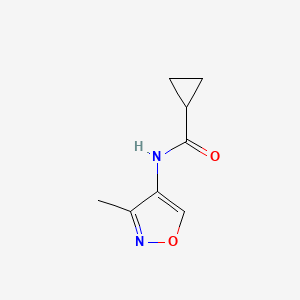![molecular formula C9H5NO3 B12864302 Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
Benzo[d]oxazole-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d]oxazole-2,4-dicarbaldehyde is a heterocyclic compound that features a benzene ring fused to an oxazole ring with two aldehyde groups at positions 2 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole-2,4-dicarbaldehyde typically involves the cyclization of ortho-aminophenol with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Benzo[d]oxazole-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzo[d]oxazole-2,4-dicarboxylic acid.
Reduction: Benzo[d]oxazole-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzo[d]oxazole-2,4-dicarbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of Benzo[d]oxazole-2,4-dicarbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets through its aldehyde groups, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer properties.
2-Methoxybenzo[d]oxazole: Exhibits excellent antifungal activity.
2-Ethoxybenzo[d]oxazole: Shows significant antibacterial activity.
Uniqueness: Benzo[d]oxazole-2,4-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups, which provide versatility in chemical modifications and potential for diverse applications. Its ability to undergo various chemical reactions and form derivatives makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C9H5NO3 |
|---|---|
Poids moléculaire |
175.14 g/mol |
Nom IUPAC |
1,3-benzoxazole-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H5NO3/c11-4-6-2-1-3-7-9(6)10-8(5-12)13-7/h1-5H |
Clé InChI |
HANKBEWEQLPLFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
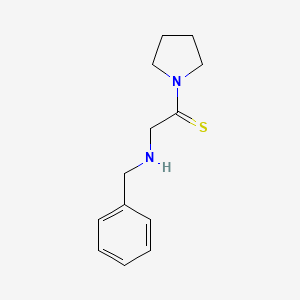
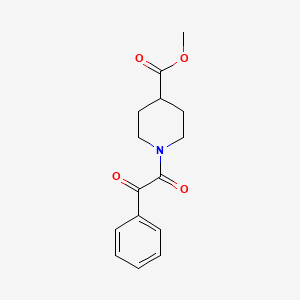
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
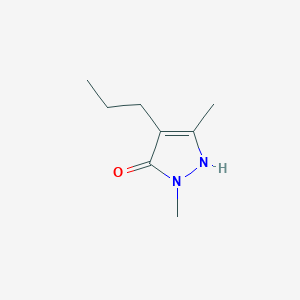
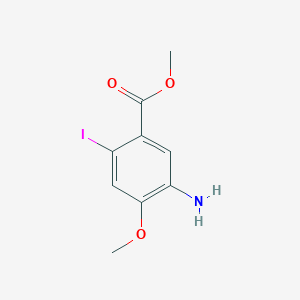
![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
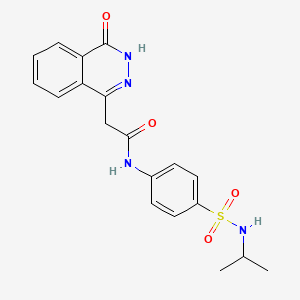
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
